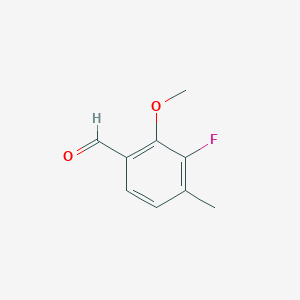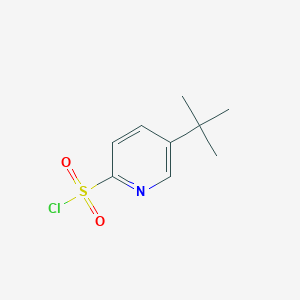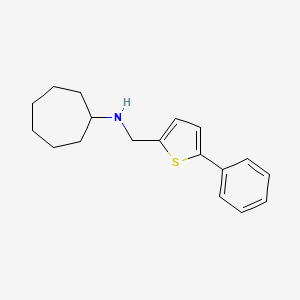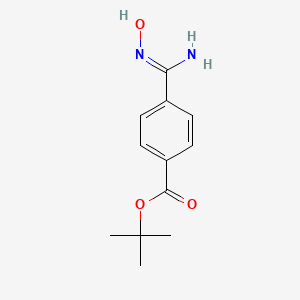![molecular formula C17H17N3 B6318341 Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-17-8](/img/structure/B6318341.png)
Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% (or B-PBA 95%) is a novel compound that has been studied in recent years for its potential applications in scientific research. B-PBA 95% is a derivative of the pyrazole ring, a five-membered heterocyclic ring with two nitrogen atoms that is found in many naturally occurring compounds and pharmaceuticals. B-PBA 95% has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and the enzyme responsible for the production of nitric oxide synthase (NOS). In addition, B-PBA 95% has been found to have anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study the effects of various drugs on cells.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various microbial infections .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The use of B-PBA 95% in laboratory experiments has several advantages. B-PBA 95% is a potent inhibitor of cyclooxygenase-2 (Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%) and the enzyme responsible for the production of nitric oxide synthase (NOS), which makes it an ideal tool for studying the effects of various drugs on cells. In addition, B-PBA 95% is relatively easy to synthesize and is relatively stable, making it an ideal compound for laboratory experiments. However, there are some limitations to the use of B-PBA 95% in laboratory experiments. B-PBA 95% is a relatively new compound and its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments. In addition, B-PBA 95% is not readily available commercially, which can make it difficult to obtain the necessary quantities for laboratory experiments.
Orientations Futures
The potential future directions for the use of B-PBA 95% are numerous. B-PBA 95% could be used to study the effects of various drugs on cells, to investigate the role of nitric oxide in the regulation of cell signaling pathways, and to develop new anti-inflammatory and anti-cancer drugs. In addition, B-PBA 95% could be used to study the effects of oxidative stress and to develop new antioxidant compounds. Finally, B-PBA 95% could be used to study the effects of various environmental pollutants on cells, and to develop new compounds that could be used to protect cells from the damaging effects of these pollutants.
Méthodes De Synthèse
B-PBA 95% can be synthesized using a variety of methods, including the use of a Grignard reaction. In the Grignard reaction, a Grignard reagent is reacted with an alkyl halide to form an intermediate product, which is then reacted with a nucleophile to form the desired product. In the case of B-PBA 95%, the Grignard reagent is reacted with benzyl bromide to form an intermediate product, which is then reacted with 3-aminopyridine to form the final product. Other methods of synthesis include the use of a three-component condensation reaction, in which an aldehyde, an amine, and an acid are reacted to form the desired product.
Applications De Recherche Scientifique
B-PBA 95% has been used in scientific research for its ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%) and the enzyme responsible for the production of nitric oxide synthase (NOS). In addition, B-PBA 95% has been found to have anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study the effects of various drugs on cells. B-PBA 95% has also been used to study the effects of oxidative stress and to investigate the role of nitric oxide in the regulation of cell signaling pathways.
Propriétés
IUPAC Name |
1-phenyl-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-5-14(6-3-1)12-18-13-15-7-4-8-16(11-15)17-9-10-19-20-17/h1-11,18H,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHQXPBXGREIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318264.png)


![2-Chloro-5H,7H-6-thieno[3,4-d]pyrimidine-6,6-dione](/img/structure/B6318290.png)





![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)

![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)

